2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-amine
Overview
Description
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-amine is an organic compound characterized by its unique molecular structure, which includes a methoxy group attached to a dihydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxy-3,4-dihydronaphthalene as the starting material.
Purification: The final product is purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to reduce any functional groups present.
Substitution: Substitution reactions can introduce different substituents at various positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidation can yield ketones or carboxylic acids.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can lead to the formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
N-(2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide:
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile: Another derivative with similar properties and uses.
Uniqueness: 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-amine stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs. These properties make it a valuable compound in various scientific and industrial applications.
Biological Activity
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-amine, also known as Agomelatine impurity or compound 1353100-18-1, is a derivative of Agomelatine, an antidepressant known for its melatonergic and serotonergic activity. This compound has garnered interest due to its potential biological activities, including cytotoxic effects against various cancer cell lines, as well as its role in modulating neurological functions.
- Molecular Formula : C13H18ClNO
- Molecular Weight : 239.74 g/mol
- CAS Number : 1353100-18-1
- Synonyms : Agomelatine impurity 44, this compound hydrochloride
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its cytotoxic properties and potential therapeutic applications.
Cytotoxic Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant cytotoxic effects against several cancer cell lines:
The above table indicates that several derivatives of the compound show IC50 values significantly lower than that of Doxorubicin, a commonly used chemotherapeutic agent.
The mechanism by which these compounds exert their cytotoxic effects has been linked to the activation of apoptotic pathways and the inhibition of cell proliferation. For instance:
- Apoptosis Induction : Some derivatives have been shown to induce apoptosis in cancer cells by increasing the levels of cleaved PARP and decreasing anti-apoptotic proteins like Bcl-2.
- p53 Activation : Certain studies suggest that these compounds may activate p53-dependent pathways, leading to growth inhibition in human cancer cells.
Case Studies and Research Findings
A significant body of research has focused on the synthesis and biological evaluation of compounds related to Agomelatine and its derivatives:
Study Example
In one study, a series of new dihydronaphthalene derivatives were synthesized and evaluated for their cytotoxic activity against MCF-7 cells. The results indicated that these compounds exhibited potent activity compared to standard treatments, highlighting their potential as novel anticancer agents .
Additionally, another research effort explored the structure–activity relationship (SAR) of similar compounds and found that modifications in the chemical structure could enhance their selectivity and potency against specific cancer cell lines .
Properties
IUPAC Name |
2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h4-6,9H,2-3,7-8,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZNCCWLSSNPLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC=C2CCN)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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